Scientific Field: Oceanography
Summary of Application: m-Cresol purple (mCP) is widely used as an indicator dye for spectrophotometric pH determination in seawater.
Methods of Application: A High-Performance-Liquid Chromatography (HPLC) procedure is used for the purification of mCP dye solution.
Results or Outcomes: The pH values in seawater samples collected in the Ross Sea (Antarctica) ranged between 8.202 and 7.983, with the highest values at the surface.
Scientific Field: Polar Science
Summary of Application: m-Cresol purple is suitable for pH measurements in seawater and conservative seawater-derived brines at salinities between 35 and 100 and temperatures between their freezing point and 298.15 K.
Methods of Application: Using purified mCP and a novel thermostated spectrophotometric device, the pH on the total scale (pHT) can be calculated from direct measurements of the absorbance ratio R of the dye in natural samples.
Scientific Field: Chemistry
Summary of Application: m-Cresol purple acts as a pH indicator dye. .
Methods of Application: Upon bromination, m-Cresol purple creates the dye bromocresol green, which is used as a tracking dye in DNA agarose gel electrophoresis.
Results or Outcomes: The use of m-Cresol purple in titrations provides a visual method to determine the endpoint of a titration
Scientific Field: Emergency Medicine
Summary of Application: m-Cresol purple is used as a capnographic indicator for detecting end-tidal carbon dioxide to ensure successful tracheal intubation in an emergency.
Methods of Application: In colorimetric capnography, the indicator is incorporated in an aqueous matrix that provides a pH just above the indicator’s color change.
Results or Outcomes: The use of m-Cresol purple in capnography provides a visual method to ensure successful tracheal intubation.
Scientific Field: Industrial Chemistry
Summary of Application: m-Cresol is used as an intermediate in the production of other chemicals.
Methods of Application: m-Cresol is traditionally extracted from coal tar, the volatile materials obtained in the production of coke from (bituminous) coal.
Results or Outcomes: The use of m-Cresol in the production of other chemicals provides a wide range of applications in various fields.
Scientific Field: Cell Biology
Summary of Application: m-Cresol purple is employed to stain epithelial cells and proteins.
Methods of Application: The specific methods of application can vary depending on the type of cells or proteins being stained.
Results or Outcomes: The use of m-Cresol purple in staining provides a visual method to study the structure and function of cells and proteins.
m-Cresol purple is a triarylmethane dye primarily utilized as a pH indicator. Its chemical formula is CHOS, and it has a molecular weight of approximately 382.44 g/mol. The compound exhibits distinct color changes depending on the pH of the solution: it transitions from red in strongly acidic conditions (pH 1.2–2.8) to yellow in neutral to slightly basic conditions (pH 7.4–9.0), ultimately appearing purple in more alkaline environments . This unique property makes m-Cresol purple particularly useful in various analytical applications, including capnography, where it detects end-tidal carbon dioxide during tracheal intubation .
m-Cresol purple undergoes significant colorimetric changes in response to variations in pH due to its acid-base properties. When exposed to carbon dioxide, it shifts from purple to yellow because carbon dioxide forms carbonic acid upon dissolving in water, thereby lowering the pH . The compound's structural characteristics allow for these reversible reactions, which are essential for its function as a pH indicator.
The synthesis of m-Cresol purple typically involves a multi-step chemical process that includes the reaction of meta-cresol with benzene methanesulfonic acid anhydride under controlled conditions. A common method includes the following steps:
m-Cresol purple is widely used in various fields due to its pH sensitivity:
Studies have shown that the addition of m-Cresol purple can influence the pH readings in seawater samples. The perturbation effects caused by the indicator must be carefully considered to ensure accurate measurements . This highlights the importance of understanding how m-Cresol purple interacts with various environmental matrices.
m-Cresol purple shares similarities with other triarylmethane dyes and pH indicators but possesses unique characteristics that set it apart. Here are some comparable compounds:
Compound Name | Color Change Range (pH) | Unique Features |
---|---|---|
Phenol red | 6.8 - 8.4 | Commonly used in cell culture media |
Bromothymol blue | 6.0 - 7.6 | Used in titrations; blue in basic solutions |
Thymol blue | 1.2 - 2.8 (red) / 8.0 - 9.6 (yellow) | Dual range indicator; useful in both acidic and basic solutions |
Universal indicator | 4.0 - 10.0 | Provides a broad spectrum of color changes across various pH levels |
m-Cresol purple is unique due to its effectiveness at low temperatures and high salinities, making it particularly suitable for marine chemistry applications . Its dual color change range also allows for versatile use across different scientific fields.
The molecular architecture of m-Cresol Purple represents a complex sulfonphthalein derivative characterized by its distinctive benzoxathiole core structure. The compound, systematically named as 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenol) S,S-dioxide, possesses the molecular formula C21H18O5S with a molecular weight of 382.43 g/mol [1] [2] [3].
The structural framework consists of a central benzoxathiole ring system bridged to two meta-cresol moieties through a triarylmethane-type linkage. This configuration creates a rigid molecular scaffold that exhibits characteristic pH-dependent chromophoric properties. The sulfur atom within the benzoxathiole ring exists in its oxidized form as a sulfone (SO2), contributing significantly to the compound's stability and electronic properties [4] [5].
Table 1: Molecular Composition Analysis of m-Cresol Purple (C21H18O5S) | |||||
---|---|---|---|---|---|
Element | Symbol | Atomic Count | Atomic Weight (g/mol) | Total Mass Contribution (g/mol) | Mass Percentage (%) |
Carbon | C | 21 | 12.010 | 252.210 | 65.95 |
Hydrogen | H | 18 | 1.008 | 18.144 | 4.74 |
Oxygen | O | 5 | 15.999 | 79.995 | 20.92 |
Sulfur | S | 1 | 32.065 | 32.065 | 8.38 |
The molecular composition analysis reveals that carbon atoms constitute the largest mass percentage at 65.95%, followed by oxygen at 20.92%, sulfur at 8.38%, and hydrogen at 4.74%. This distribution reflects the aromatic-rich nature of the compound with significant heteroatom contributions from the sulfone functionality [1] [6].
The compound exhibits two distinct pH-responsive regions: the first transition occurs between pH 1.2 to 2.8 (red to yellow), and the second between pH 7.4 to 9.0 (yellow to purple). These transitions correspond to the sequential deprotonation of the phenolic hydroxyl groups, which modulates the electronic conjugation throughout the molecular framework [2] [3] [7].
The industrial synthesis of m-Cresol Purple follows established protocols for sulfonphthalein dye preparation, involving multi-step condensation reactions under controlled conditions. The synthetic approach requires precise temperature control, appropriate catalytic systems, and systematic purification procedures to achieve the desired purity levels required for analytical applications [8] .
The primary industrial synthesis route employs a condensation reaction between meta-cresol and benzene methane sulfonic acid anhydride derivatives. This method represents the most widely adopted approach for large-scale production due to its reproducibility and economical reagent requirements [8] .
The condensation reaction proceeds through an electrophilic aromatic substitution mechanism, where the sulfonic acid anhydride acts as the electrophilic species attacking the electron-rich meta-cresol substrates. The reaction typically requires the presence of phosphoryl trichloride (POCl3) as a dehydrating agent and zinc chloride (ZnCl2) as a Lewis acid catalyst to facilitate the formation of the benzoxathiole ring system [8].
The optimized reaction conditions involve heating the reactants at temperatures between 120-140°C for 4-6 hours under an inert atmosphere. The reaction mixture is typically diluted with hydrochloric acid to protonate the phenolic groups, followed by neutralization with sodium carbonate to precipitate the crude product [8]. Temperature control is critical during this process, as excessive heating can lead to decomposition of the sensitive benzoxathiole ring system.
The mechanism involves initial formation of an intermediate sulfonic acid ester, followed by intramolecular cyclization to generate the benzoxathiole core. The subsequent condensation with the second meta-cresol molecule completes the triarylmethane framework. This step-wise approach allows for better control over regioselectivity and minimizes the formation of undesired isomeric products [8] .
High-Performance Liquid Chromatography (HPLC) represents the gold standard for purification of m-Cresol Purple to analytical grade specifications. The most effective purification protocol employs a mixed-mode resin column that interacts with analytes through both hydrophobic and ion exchange mechanisms [10] [11].
The optimal HPLC conditions utilize a mobile phase composition of 70% acetonitrile plus 30% water with 0.05% trifluoroacetic acid as a mobile phase modifier. The separation is conducted at 30°C with flow rates of 1.5 cm³/min for analytical columns and 31.26 cm³/min for preparative scale operations. The target compound elutes at approximately 20 minutes under these conditions [10] [11].
Table 2: Purification Techniques Comparison | ||||
---|---|---|---|---|
Method | Separation Principle | Mobile Phase/Solvent | Typical Yield | Purity Achievement |
HPLC Purification | Mixed-mode resin interaction | 70% Acetonitrile + 30% H2O + 0.05% TFA | 0.2 g per injection | >90% dye content |
Recrystallization | Solubility differences | Ethanol/water mixtures | Variable | Moderate |
Column Chromatography | Adsorption chromatography | Acetone/n-hexane gradients | High recovery | High |
Rotary Evaporation | Vapor pressure differences | Organic solvents under vacuum | Complete solvent removal | Salt-free product |
The purification process involves collecting the pure m-Cresol Purple component at its characteristic retention time, followed by solvent removal using rotary evaporation under reduced pressure. Each injection typically yields approximately 0.2 g of purified material, resulting in daily production capacities of about 2 g under optimized conditions [10] [11].
Alternative purification methods include recrystallization from ethanol-water mixtures and column chromatography using silica gel with acetone/n-hexane gradient elution. However, these methods generally produce lower purity products compared to HPLC purification and are primarily used for preliminary purification steps [12] [13].
The patent literature reveals several distinct synthetic approaches for m-Cresol Purple preparation, each with specific advantages and limitations regarding scalability, cost-effectiveness, and product purity. Chinese patent CN102267976A describes a comprehensive preparation method that emphasizes reaction optimization and yield enhancement through systematic parameter control [8].
The patented method involves a two-stage process: initial condensation reaction formation followed by cyclization under carefully controlled conditions. The patent specifically details the use of phosphoryl trichloride and zinc chloride as essential reagents, with reaction temperatures maintained between 120-140°C for optimal conversion rates [8].
Comparative analysis of various synthetic routes indicates that the benzene methane sulfonic acid anhydride method provides superior selectivity and yield compared to alternative approaches involving direct sulfonation of pre-formed triarylmethane precursors. The patent literature also emphasizes the importance of pH control during workup procedures, as improper neutralization can lead to product degradation or incomplete precipitation [8] [14].
Recent patent applications have focused on developing more environmentally friendly synthetic protocols that minimize the use of chlorinated solvents and heavy metal catalysts. These green chemistry approaches, while promising, currently provide lower overall yields and require more extensive purification procedures to achieve analytical grade specifications [15].